molecular formula C6H13NO B3048463 Oxazolidine, 2-ethyl-2-methyl- CAS No. 17026-89-0

Oxazolidine, 2-ethyl-2-methyl-

Cat. No.: B3048463
CAS No.: 17026-89-0
M. Wt: 115.17 g/mol
InChI Key: QNXSRVCJDFTLOI-UHFFFAOYSA-N
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Description

Oxazolidine, 2-ethyl-2-methyl-, is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. This compound is a derivative of oxazolidine, which is known for its significant role in various chemical and biological applications. The presence of substituents on the carbon and nitrogen atoms enhances its reactivity and utility in different fields.

Scientific Research Applications

Oxazolidine, 2-ethyl-2-methyl-, has a wide range of applications in scientific research. In chemistry, it serves as a key intermediate in the synthesis of various biologically active compounds. In biology and medicine, oxazolidine derivatives are used as chiral auxiliaries in asymmetric synthesis and as building blocks for the development of new drugs .

In the industrial sector, oxazolidine, 2-ethyl-2-methyl-, is used in the production of polymers and as a stabilizer for various chemical processes. Its ability to undergo diverse chemical reactions makes it a valuable compound in the development of new materials and catalysts .

Mechanism of Action

While the specific mechanism of action for “Oxazolidine, 2-ethyl-2-methyl-” is not mentioned, oxazolidinones, a related class of compounds, inhibit protein synthesis by binding at the P site at the ribosomal 50S subunit .

Safety and Hazards

“Oxazolidine, 2-ethyl-2-methyl-” is combustible and causes severe skin burns and eye damage. It may also damage fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Recent advancements in the synthesis of oxazolines, including “Oxazolidine, 2-ethyl-2-methyl-”, have been made using various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The coatings industry is also exploring new crosslinking mechanisms, such as the non-isocyanate polyurethane (NIPU) technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazolidine, 2-ethyl-2-methyl-, can be synthesized through various methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones. This reaction typically proceeds under mild conditions and can be catalyzed by acids or bases. For instance, the reaction of 2-amino-2-methyl-1-propanol with acetaldehyde can yield the desired oxazolidine derivative .

Industrial Production Methods

In industrial settings, the production of oxazolidine, 2-ethyl-2-methyl-, often involves multicomponent reactions. These reactions can be carried out in a continuous flow system, which allows for better control over reaction conditions and yields. The use of metal-free domino annulation or transition metal-catalyzed cascade reactions has been reported to produce high yields of functionalized oxazolidines .

Chemical Reactions Analysis

Types of Reactions

Oxazolidine, 2-ethyl-2-methyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of substituents on the ring and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Oxidation of oxazolidine can be achieved using reagents such as manganese dioxide or bromotrichloromethane.

    Reduction: Reduction of oxazolidine can be carried out using hydrogenation catalysts such as palladium on carbon. This reaction converts the oxazolidine ring into a more saturated structure.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include oxazoles, reduced oxazolidines, and substituted oxazolidine derivatives. These products have significant applications in various fields, including pharmaceuticals and materials science.

Comparison with Similar Compounds

Oxazolidine, 2-ethyl-2-methyl-, can be compared with other similar compounds such as oxazolidinones and oxazolines. While all these compounds share a common five-membered ring structure, their reactivity and applications differ significantly.

    Oxazolidinones: These compounds are primarily used as antibacterial agents, with notable examples including linezolid and tedizolid.

    Oxazolines: Oxazolines are used as ligands in catalysis and as intermediates in organic synthesis.

The unique substituents on oxazolidine, 2-ethyl-2-methyl-, confer distinct properties that make it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with molecular targets sets it apart from other similar compounds.

Similar Compounds

  • Oxazolidinones
  • Oxazolines
  • Thiazolidines
  • Imidazolines

These compounds share structural similarities with oxazolidine, 2-ethyl-2-methyl-, but differ in their reactivity and applications, highlighting the unique properties of the latter .

Properties

IUPAC Name

2-ethyl-2-methyl-1,3-oxazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-6(2)7-4-5-8-6/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXSRVCJDFTLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NCCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299107
Record name Oxazolidine, 2-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17026-89-0
Record name NSC128273
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxazolidine, 2-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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